![molecular formula C12H13FN4S B257811 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an interesting subject of study for researchers in different fields.
Mécanisme D'action
The mechanism of action of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV). Additionally, this compound has been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against various microorganisms and viruses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol. One possible direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential use as an antiviral agent against emerging viral infections, such as the Zika virus and the Ebola virus. Additionally, further studies may be needed to determine the safety and efficacy of this compound for use in humans.
Méthodes De Synthèse
The synthesis method of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol involves the reaction of 4-fluorobenzaldehyde with ethyl hydrazinecarbodithioate in the presence of acetic acid to form 4-[(ethylthio)carbonothioyl]hydrazono]-4-fluorobenzene-1-carbothioamide. This compound is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to obtain the final product.
Applications De Recherche Scientifique
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol |
|---|---|
Formule moléculaire |
C12H13FN4S |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-ethyl-4-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13FN4S/c1-3-11-14-15-12(18)17(11)16-8(2)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,18)/b16-8+ |
Clé InChI |
GKVYYHFLQLEHDR-LZYBPNLTSA-N |
SMILES isomérique |
CCC1=NNC(=S)N1/N=C(\C)/C2=CC=C(C=C2)F |
SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F |
SMILES canonique |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
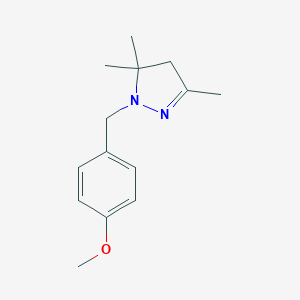

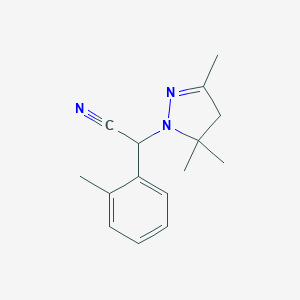
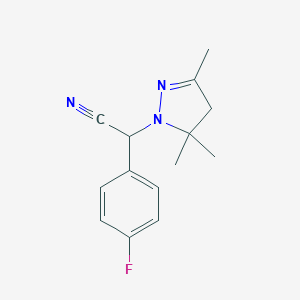
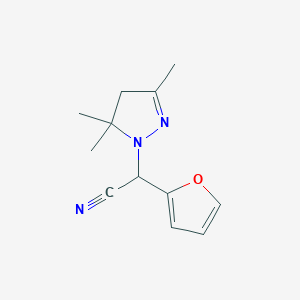
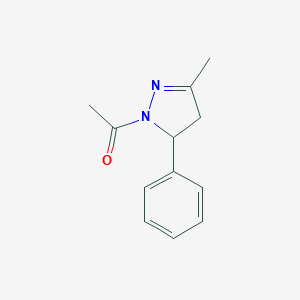
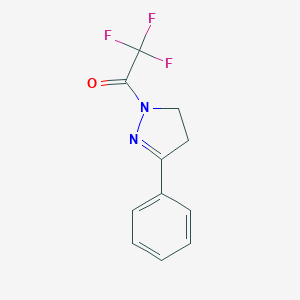
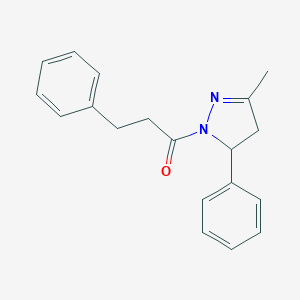
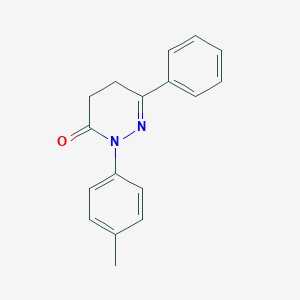
![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)